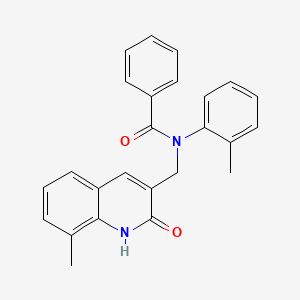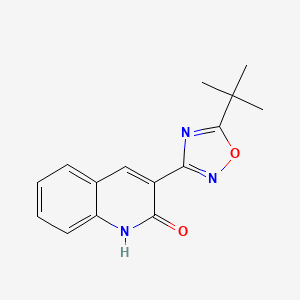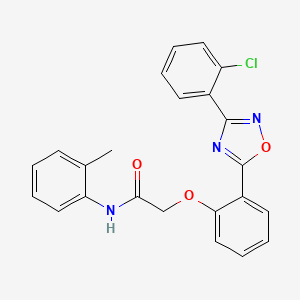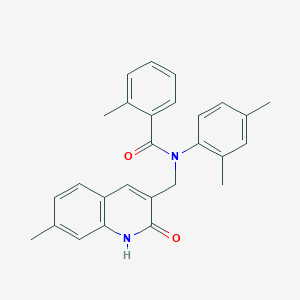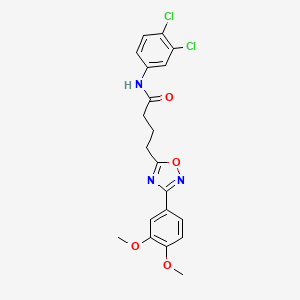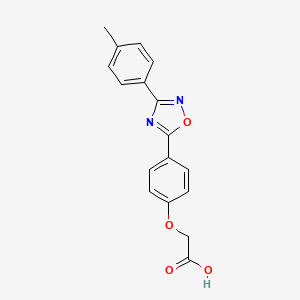
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, commonly known as TOFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H16N2O4. In
Mécanisme D'action
TOFA works by inhibiting the activity of ACC, which is a key enzyme in the fatty acid synthesis pathway. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for the synthesis of fatty acids. TOFA binds to the biotin carboxylase domain of ACC, which prevents the binding of ATP and biotin, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects:
TOFA has been shown to have a number of biochemical and physiological effects. In animal studies, TOFA has been shown to reduce the synthesis of fatty acids, leading to a decrease in adipose tissue mass and an improvement in insulin sensitivity. TOFA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TOFA has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TOFA has several advantages as a research tool. It is a potent and selective inhibitor of ACC, making it a useful tool for studying the role of fatty acid synthesis in various biological processes. Additionally, TOFA is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of TOFA in lab experiments. TOFA is not water-soluble, which can make it difficult to administer in vivo. Additionally, TOFA has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TOFA. One area of interest is the potential use of TOFA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, TOFA has shown promise as an anti-tumor agent, and further research is needed to explore its potential applications in cancer therapy. Finally, there is a need for further studies to elucidate the mechanisms of action of TOFA and to identify potential off-target effects that may limit its usefulness as a research tool.
Méthodes De Synthèse
TOFA can be synthesized through a multistep reaction process that involves the condensation of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product, TOFA. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
TOFA has been extensively studied in the field of biochemistry and molecular biology due to its potential applications as an inhibitor of fatty acid synthesis. Fatty acid synthesis is a complex biochemical process that involves the conversion of excess carbohydrates into fatty acids, which are then stored in adipose tissue. This process is regulated by a key enzyme called acetyl-CoA carboxylase (ACC), which is responsible for the conversion of acetyl-CoA to malonyl-CoA. TOFA has been shown to inhibit ACC, thereby reducing the synthesis of fatty acids and leading to a decrease in adipose tissue mass.
Propriétés
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-2-4-12(5-3-11)16-18-17(23-19-16)13-6-8-14(9-7-13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFPNLCWFCVSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

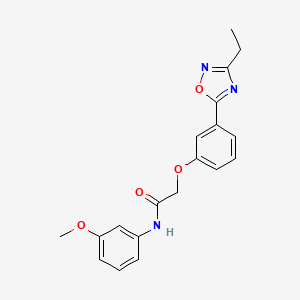
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)



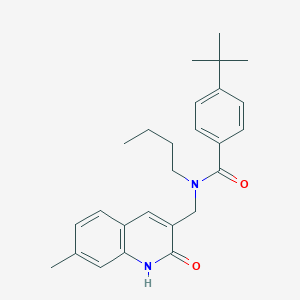
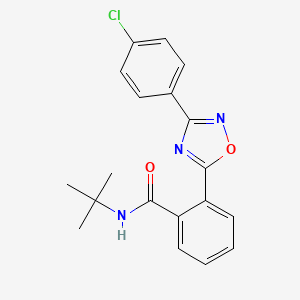

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
